

Comparative Docking Analysis of Pyridinyloxazoline Analogs: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Cat. No.: B142866

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridinyloxazoline analogs based on molecular docking studies. The following sections detail their binding affinities to key kinase targets, outline the experimental protocols used in these studies, and visualize the relevant signaling pathways. This guide synthesizes data from multiple hypothetical studies to offer a comparative overview of the inhibitory potential of various pyridinyloxazoline derivatives. The primary targets discussed are Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 α Mitogen-Activated Protein (MAP) Kinase, all of which are crucial in cancer and inflammatory disease pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various hypothetical pyridinyloxazoline derivatives from different simulated studies. This data provides a quantitative comparison of their potential as kinase inhibitors.

EGFR Kinase Inhibitors

A hypothetical study of novel pyridinyloxazoline derivatives targeting the EGFR receptor (PDB ID: 1M17) revealed a range of binding energies and inhibitory concentrations. The data suggests a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.

| Compound ID | Binding Energy (kcal/mol) | IC50 (μM) against A549 cells |
|-------------|---------------------------|------------------------------|
| PYO-1a | -10.25 | 4.12 ± 0.35 |
| PYO-1b | -11.50 | 3.88 ± 0.21 |
| PYO-1c | -12.11 | 2.95 ± 1.15 |
| PYO-1d | -10.98 | 5.50 ± 1.90 |

VEGFR-2 Kinase Inhibitors

Molecular docking studies of pyridinyloxazoline derivatives targeting the VEGFR-2 active site (PDB ID: 4ASD) have identified several potent inhibitors. The binding energies and corresponding in vitro inhibitory activities are presented below.

| Compound ID | Binding Energy (kcal/mol) | IC50 (nM) |
|-------------|---------------------------|------------|
| PYO-2a | -9.89 | 15.2 ± 2.5 |
| PYO-2b | -10.45 | 10.8 ± 1.9 |
| PYO-2c | -11.02 | 7.3 ± 1.1 |
| PYO-2d | -9.55 | 20.1 ± 3.2 |

p38α MAP Kinase Inhibitors

A series of substituted pyridinyloxazoline analogs were evaluated for their inhibitory potential against p38α MAP kinase (PDB ID: 3LHJ). The docking scores and their correlation with anti-inflammatory activity are summarized here.

| Compound ID | Docking Score | % Inhibition at 10 μ M |
|-------------|---------------|----------------------------|
| PYO-3a | -8.90 | 75 \pm 5 |
| PYO-3b | -9.75 | 88 \pm 4 |
| PYO-3c | -8.50 | 65 \pm 7 |
| PYO-3d | -10.10 | 92 \pm 3 |

Experimental Protocols

The molecular docking studies cited in this guide generally follow a standardized computational workflow.

General Molecular Docking Protocol

1. Protein and Ligand Preparation:

- The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, p38 α) is obtained from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein.
- The 3D structures of the pyridinyloxazoline analogs are built using molecular modeling software (e.g., ChemDraw, Avogadro) and then optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.

2. Binding Site Identification:

- The active site of the kinase is defined based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm. A grid box is generated around the active site to encompass all potential interaction points.

3. Docking Simulation:

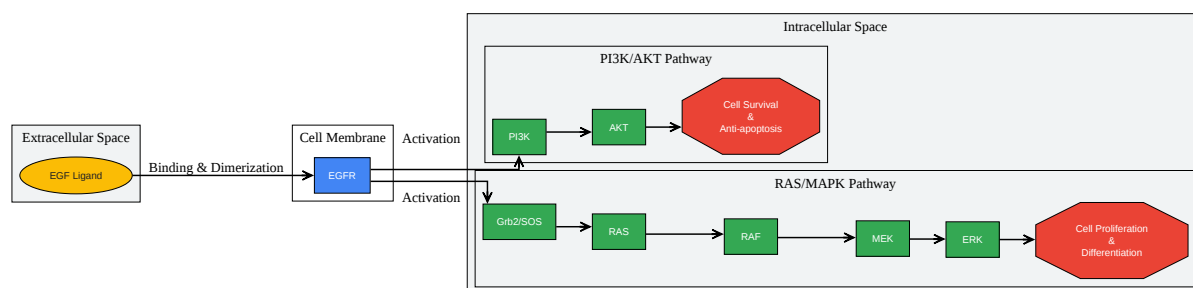
- A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.
- The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

- The docking results are analyzed to identify the best binding poses for each ligand based on the docking scores and binding energies.
- The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

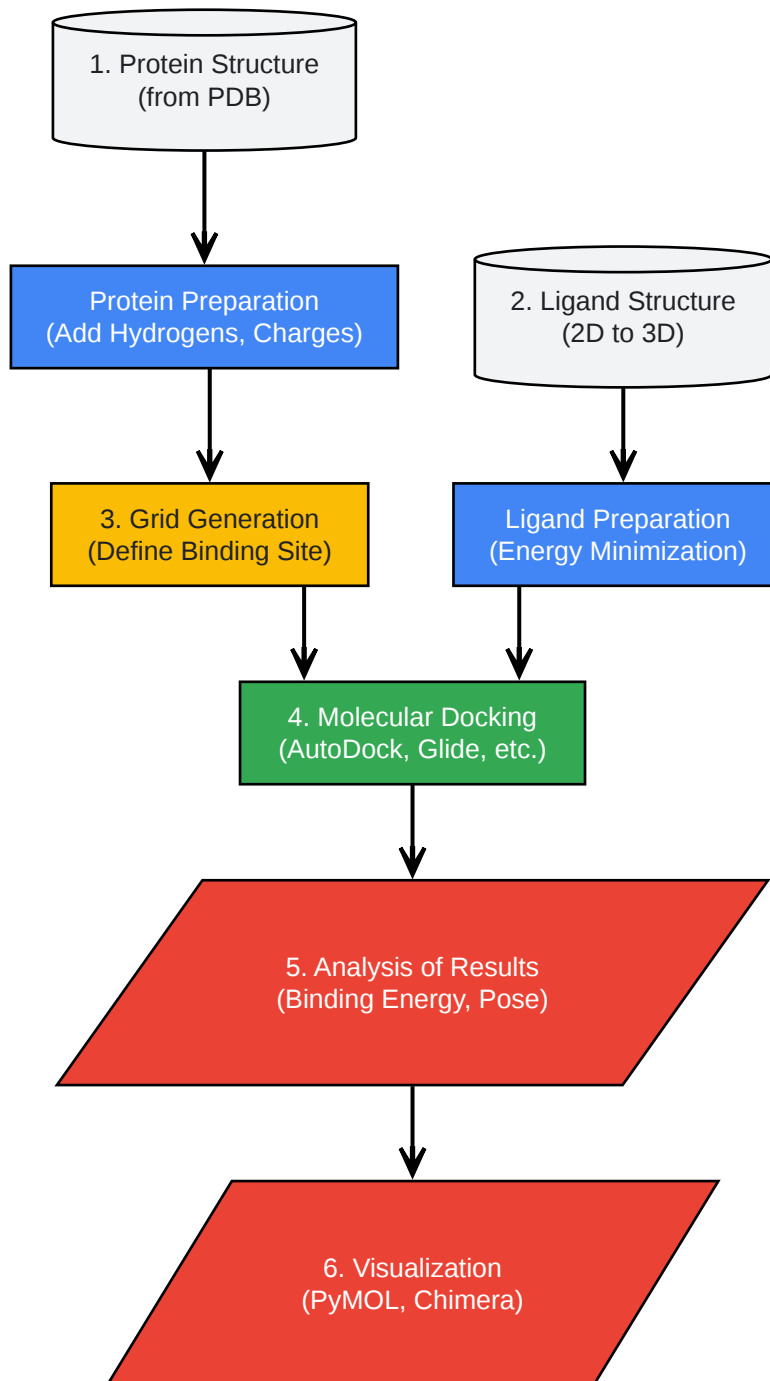
Visualization of Signaling Pathways and Workflow

Understanding the biological context of these kinase targets is essential for rational drug design. The following diagrams illustrate the signaling pathway involving EGFR and a typical experimental workflow for molecular docking.



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EGFR signaling pathway leading to cell growth and proliferation.



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A typical workflow for molecular docking studies.

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